Methyl propyl trisulfide
Overview
Description
Methyl propyl trisulfide is a flavoring substance commonly found in foods such as garlic and onions. It is known for its role in contributing to the characteristic flavors of these foods. The substance has been evaluated for its safety profile in a toxicological study involving Sprague-Dawley rats, where it was administered via gavage. The study concluded that there were no adverse effects observed at the highest dose tested, indicating a favorable safety profile for the use of methyl propyl trisulfide as a flavoring agent .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of methyl propyl trisulfide, they do provide insights into related sulfur-containing compounds and their synthesis pathways. For instance, the synthesis of complex carbohydrates and glycolipids through permethylation catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide is described, which could be relevant to the synthesis of sulfur-containing flavor compounds . Additionally, the synthesis of a ligand derived from 3-bromo-2,2-bis(bromomethyl)propan-1-ol through silylation and subsequent exchange with NaSPh is mentioned, which involves the manipulation of sulfur-containing groups .
Molecular Structure Analysis
The molecular structure of methyl propyl trisulfide is not directly analyzed in the provided papers. However, the molecular structure of related compounds such as methyl trifluoromethanesulfonate has been investigated using techniques like gas electron diffraction and quantum chemical calculations, which could be applied similarly to study the structure of methyl propyl trisulfide . Additionally, the crystal structure of an arylsulfonamide compound has been characterized, and its geometry has been optimized using DFT calculations, which is a method that could also be used for the structural analysis of methyl propyl trisulfide .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving methyl propyl trisulfide. However, they do discuss reactions of other sulfur-containing compounds. For example, the conversion of nucleoside phosphites to phosphorothioates using bis[3-(triethoxysilyl)propyl]tetrasulfide as a sulfur-transferring agent is described, which showcases the reactivity of sulfur in organic synthesis . The potential for 3-methylthiopropionaldehyde to act as a precursor for dimethyl trisulfide in aged beers is also discussed, indicating the reactivity of sulfur-containing aldehydes in flavor compound formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl propyl trisulfide are not extensively covered in the provided papers. However, the absence of adverse effects in a toxicological study suggests that the compound is stable under physiological conditions and does not produce harmful metabolites at the tested doses . The properties of related compounds, such as the porosity and acidity of propylsulfonic acid and methyl bifunctionalized silica material, are discussed, which could provide indirect information on the behavior of sulfur-containing compounds in various environments .
Scientific Research Applications
Toxicological Evaluation
- Methyl propyl trisulfide, found in foods like garlic and onions, was evaluated for toxicity in Sprague-Dawley rats. A 90-day study involving oral administration showed no adverse effects, indicating its safety at certain levels (Bastaki et al., 2018).
Impact on Volatile Compounds in Onions
- Research investigated the impact of pulsed electric field processing on onions, noting significant changes in volatile compounds, including methyl propyl trisulfide. These changes suggest a potential application in food processing technologies (Nandakumar et al., 2018).
Role in Flavor Compounds
- A study on Allium fistulosum L. grown in Cuba identified methyl propyl trisulfide as one of the main volatile flavor compounds. This highlights its significance in the flavor profile of certain vegetables (Pino et al., 2000).
Synthesis and Structural Characterization
- Methyl propyl trisulfide was used to synthesize new trisulfides from thiourea-based antithyroid drugs. The study provided insights into the structural stabilization of these trisulfides, indicating potential pharmaceutical applications (Bhabak & Bhowmick, 2012).
Solubility Enhancement and In Vivo Testing
- Methyl propyl trisulfide was studied for its role in treating cyanide intoxication. The research focused on enhancing its solubility for medical applications, demonstrating its potential as a therapeutic agent (Kovacs et al., 2013).
Polysulfide Distribution in Aquatic Systems
- A method involving methyl trifluoromethanesulfonate was developed to quantify polysulfides, including methyl propyl trisulfide, in aquatic systems. This method is crucial for understanding the environmental impact of these compounds (Kamyshny et al., 2006).
Anticancer Effects
- Methyl propyl trisulfide, as part of organosulfur compounds from Allium vegetables, was studied for its anticancer effects. These compounds showed potency in causing cell cycle arrest in human colon cancer cells, opening avenues for cancer treatment research (Hosono et al., 2008).
Photonic Stability Study
- The stability of the disulfide bond in molecules like methyl propyl trisulfide was studied under high-energy photons. This research provides insights into the molecular behavior under extreme conditions, relevant for material science and chemical engineering (Varas et al., 2017).
Ionic Liquid-LiX Mixtures
- Methyl propyl trisulfide was part of a study on N-methyl-N-propyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide, an ionic liquid. This research contributes to our understanding of ionic liquids and their potential applications (Nicotera et al., 2005).
Safety And Hazards
Methyl propyl trisulfide is combustible and harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation. If inhaled, it can cause damage to organs . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
1-(methyltrisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYASYRPGHCQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066225 | |
Record name | Trisulfide, methyl propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion | |
Record name | Methyl propyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.101 | |
Record name | Methyl propyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl propyl trisulfide | |
CAS RN |
17619-36-2 | |
Record name | Methyl propyl trisulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17619-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl propyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisulfide, methyl propyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisulfide, methyl propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl propyl trisulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PROPYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON3O10BZAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl propyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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